5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a thiazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting 4-piperidone with thiazole-4-carbonyl chloride in the presence of a base like triethylamine.
Coupling with Pyrimidine: The final step involves coupling the piperidine-thiazole intermediate with 5-bromo-2-chloropyrimidine under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The thiazole and piperidine rings can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts with bases like potassium phosphate in solvents like toluene or ethanol.
Major Products
Substituted Pyrimidines: Formed via nucleophilic substitution.
Sulfoxides and Sulfones: Formed via oxidation of the thiazole ring.
Biaryl Derivatives: Formed via Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Cancer Research: Studied for its potential anticancer activity by targeting specific cellular pathways.
Industry
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyrimidine: Shares the brominated pyrimidine core but lacks the thiazole and piperidine moieties.
Thiazole-4-carbonyl chloride: Contains the thiazole ring but lacks the pyrimidine and piperidine components.
4-Piperidone: Contains the piperidine ring but lacks the pyrimidine and thiazole components.
Uniqueness
5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a brominated pyrimidine ring, a thiazole moiety, and a piperidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-11-5-16-14(17-6-11)21-7-10-1-3-19(4-2-10)13(20)12-8-22-9-18-12/h5-6,8-10H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVJHLGHSNGWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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